4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid
Overview
Description
4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid is a heterocyclic compound that features a bipyrazole core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl hydrazine and ethyl acetoacetate, the reaction proceeds through intermediate steps involving condensation and cyclization to form the bipyrazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the parent compound.
Scientific Research Applications
4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4’-amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid in biological systems involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The bipyrazole core can also participate in π-π stacking interactions, enhancing its binding affinity to target proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound features a similar bipyrazole core but with nitro groups instead of amino and carboxylic acid groups.
4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid: A closely related compound with a slight variation in the position of the carboxylic acid group.
Uniqueness
4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical modifications and applications. Its bipyrazole core also imparts unique electronic properties, making it valuable for various scientific research applications.
Properties
IUPAC Name |
1-(4-amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-2-13-5-7(10)8(12-13)14-4-6(3-11-14)9(15)16/h3-5H,2,10H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNYHEAVAXRAQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N2C=C(C=N2)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501188989 | |
Record name | [1,3′-Bi-1H-pyrazole]-4-carboxylic acid, 4′-amino-1′-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501188989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855889-78-9 | |
Record name | [1,3′-Bi-1H-pyrazole]-4-carboxylic acid, 4′-amino-1′-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1855889-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,3′-Bi-1H-pyrazole]-4-carboxylic acid, 4′-amino-1′-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501188989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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